3-Bromo-2-chloro-N-methylbenzamide CAS number and molecular weight
3-Bromo-2-chloro-N-methylbenzamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-N-methylbenzamide, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, including its CAS number and molecular weight, and outlines a robust, albeit theoretical, synthetic protocol based on established chemical principles, due to the absence of a specific published experimental procedure. Furthermore, this guide presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in the characterization of this molecule. Safety and handling precautions, based on data from structurally related compounds, are also discussed to ensure safe laboratory practices. Finally, potential applications and areas of research where this compound could be a valuable building block are explored.
Chemical Identity and Properties
3-Bromo-2-chloro-N-methylbenzamide is a disubstituted benzamide derivative. The presence of both bromine and chlorine atoms on the aromatic ring, coupled with the N-methylamide functionality, makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 1567094-87-4 | [1] |
| Molecular Formula | C₈H₇BrClNO | [1] |
| Molecular Weight | 248.51 g/mol | |
| IUPAC Name | 3-bromo-2-chloro-N-methylbenzamide | |
| Canonical SMILES | CNC(=O)C1=C(C=CC=C1Br)Cl | |
| InChIKey | Not available |
Synthesis Protocol (Theoretical)
Overall Reaction Scheme
Caption: Proposed two-step synthesis of 3-Bromo-2-chloro-N-methylbenzamide.
Step 1: Formation of 3-Bromo-2-chlorobenzoyl chloride (Theoretical Protocol)
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate amide bond formation. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-2-chlorobenzoic acid (1.0 eq).
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Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the reaction mixture to reflux (typically 60-70 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-2-chlorobenzoyl chloride is often used in the next step without further purification.
Step 2: Amidation to form 3-Bromo-2-chloro-N-methylbenzamide (Theoretical Protocol)
The crude acyl chloride is then reacted with methylamine in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
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Dissolve the crude 3-bromo-2-chlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of methylamine (a solution in THF or as a gas bubbled through the solvent) (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in DCM.
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Slowly add the methylamine solution to the stirred acyl chloride solution at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-2-chloro-N-methylbenzamide.
Spectroscopic Characterization (Predicted)
As no experimental spectra for 3-Bromo-2-chloro-N-methylbenzamide are publicly available, the following are predicted characteristic signals based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Ar-H): Three protons in the aromatic region, likely appearing as a multiplet or as distinct doublet and triplet signals between δ 7.0 and 8.0 ppm. The coupling patterns will be influenced by the positions of the bromine and chlorine substituents.
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N-Methyl Protons (N-CH₃): A singlet or a doublet (due to coupling with the N-H proton, which may or may not be observed depending on the solvent and concentration) at approximately δ 2.8-3.1 ppm.
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Amide Proton (N-H): A broad singlet, typically in the region of δ 6.0-8.5 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
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Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 120-140 ppm). The carbons attached to the halogens (C-Br and C-Cl) will show characteristic shifts.
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N-Methyl Carbon (N-CH₃): A signal around δ 26-30 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong absorption band in the region of 1640-1680 cm⁻¹.
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N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.
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C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peaks would be expected around m/z = 247, 249, 251.
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Fragmentation: Common fragmentation patterns for benzamides include the loss of the N-methyl group and cleavage of the amide bond to form the benzoyl cation.
Safety and Handling
As a specific Safety Data Sheet (SDS) for 3-Bromo-2-chloro-N-methylbenzamide is not available, precautions should be based on data for structurally related halogenated aromatic amides.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.
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First Aid Measures:
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In case of skin contact: Immediately wash with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Potential Applications and Reactivity
The structural features of 3-Bromo-2-chloro-N-methylbenzamide suggest its utility as a versatile building block in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
Halogenated benzamides are common scaffolds in many biologically active molecules. The bromine and chlorine atoms can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries for screening in drug discovery programs.
Agrochemical Research
Substituted benzamides are also a known class of agrochemicals, including herbicides and fungicides. The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.
Materials Science
Aromatic amides can exhibit interesting properties such as liquid crystallinity and the ability to form ordered structures through hydrogen bonding. The introduction of heavy atoms like bromine could also influence photophysical properties, making such compounds potentially interesting for materials science applications.
Reactivity Profile
The reactivity of 3-Bromo-2-chloro-N-methylbenzamide is primarily dictated by the aromatic halogen substituents and the amide functionality.
Caption: Potential reaction pathways for 3-Bromo-2-chloro-N-methylbenzamide.
The relative reactivity of the bromine and chlorine atoms in nucleophilic aromatic substitution or cross-coupling reactions would depend on the specific reaction conditions and the catalyst used. Generally, the C-Br bond is more reactive than the C-Cl bond in many palladium-catalyzed cross-coupling reactions.
Conclusion
3-Bromo-2-chloro-N-methylbenzamide is a chemical compound with significant potential as an intermediate in various fields of chemical synthesis. While detailed experimental data for this specific molecule is scarce in publicly accessible literature, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals working with this and related molecules.
